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fluorobenzonitrile
CAS No.: 1246527-18-3

Cat. No.: B1375530

Get Quote

3-(Bromomethyl)-2-fluorobenzonitrile is a strategically-functionalized aromatic compound

that has emerged as a valuable intermediate in the fields of medicinal chemistry and materials
science. Its unique trifunctional architecture—comprising a nitrile group, a fluorine atom, and a
reactive bromomethyl moiety—offers a versatile platform for the synthesis of complex
molecular scaffolds. The presence of the fluorine atom can enhance metabolic stability and
bioavailability in drug candidates, while the bromomethyl group serves as a key handle for
nucleophilic substitution reactions. The nitrile can be hydrolyzed, reduced, or participate in
cycloadditions.

This guide, intended for researchers, medicinal chemists, and materials scientists, provides a
comprehensive overview of 3-(Bromomethyl)-2-fluorobenzonitrile. It delves into its
physicochemical properties, proposes a robust framework for its theoretical and computational
analysis, outlines a practical synthetic route, and discusses its established and potential
applications. The narrative emphasizes the causality behind methodological choices, ensuring
a deep understanding of the molecule's behavior and utility.
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Section 1: Molecular Profile and Physicochemical
Properties

The intrinsic properties of 3-(Bromomethyl)-2-fluorobenzonitrile are dictated by the interplay
of its functional groups. The electron-withdrawing nature of the nitrile and fluorine atom
influences the electron density of the aromatic ring, while the benzylic bromide provides a site
of high reactivity.

Property Value Source(s)
Molecular Formula CsHsBrFN [1112]
Molecular Weight 214.03 g/mol [1][3]

CAS Number 1246527-18-3 [21[3]
Appearance White crystalline solid [1]

Purity >95% (Typically) [1][3]
SMILES N#Cclccec(CBr)clF [1112]

INChiIKey=QGZKDVFQNNGY
InChl Key [1]
KY-UHFFFAQYSA-N

Section 2: A Framework for Theoretical Investigation

While specific theoretical studies on 3-(Bromomethyl)-2-fluorobenzonitrile are not
extensively published, a robust computational analysis can be proposed based on established
quantum chemical methods successfully applied to similar fluorinated benzonitriles.[4] Such
studies are critical for predicting reactivity, understanding spectroscopic signatures, and guiding
experimental design.

Computational Methodology: Density Functional Theory
(DFT)

Density Functional Theory (DFT) offers a favorable balance between computational cost and
accuracy for molecules of this size. A typical and reliable approach would involve the B3LYP
functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-
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Parr correlation functional. The choice of basis set is crucial; a Pople-style basis set like 6-
311++G(d,p) is recommended to accurately describe the electronic distribution, particularly
around the electronegative F, N, and Br atoms, and to account for polarization and diffuse
functions.

Key Theoretical Analyses

A comprehensive theoretical study would encompass the following analyses:

o Geometric Optimization: The initial step involves calculating the molecule's ground-state
geometry to find the lowest energy conformation. The absence of imaginary frequencies in a
subsequent vibrational analysis confirms that this structure is a true energy minimum.

¢ Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital
(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to
understanding chemical reactivity.

o HOMO: Represents the ability to donate an electron. Its energy level correlates with the
ionization potential.

o LUMO: Represents the ability to accept an electron. Its energy level correlates with the
electron affinity.

o HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of
molecular stability. A large gap suggests high stability and low reactivity, whereas a small
gap indicates a molecule that is more easily polarized and reactive.

e Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the
charge distribution on the molecule's surface. It allows for the clear identification of
electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically
colored red) sites. For 3-(Bromomethyl)-2-fluorobenzonitrile, the MEP would likely show a
highly positive potential around the benzylic hydrogens and a negative potential near the
nitrogen and fluorine atoms, predicting the sites for nucleophilic and electrophilic attack,
respectively.

e Spectroscopic Prediction: DFT calculations can accurately predict various spectroscopic
properties, which are invaluable for experimental characterization.
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o NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict
the *H and 3C NMR chemical shifts, aiding in the structural elucidation and purity

assessment of synthesized material.

o Vibrational Spectroscopy (IR & Raman): The calculated vibrational frequencies correspond
to the characteristic stretching and bending modes of the molecule's functional groups
(e.g., C=N stretch, C-F stretch, C-Br stretch), which can be directly compared to
experimental FTIR and FT-Raman spectra.
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A conceptual workflow for the theoretical analysis of 3-(Bromomethyl)-2-fluorobenzonitrile
using DFT.

Section 3: Synthesis and Reactivity
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Proposed Synthetic Protocol

The synthesis of 3-(Bromomethyl)-2-fluorobenzonitrile can be efficiently achieved via radical
bromination of the corresponding methyl precursor, 2-fluoro-3-methylbenzonitrile. This method
Is analogous to the synthesis of its isomers.[5] The reaction selectively targets the benzylic
position due to the stability of the resulting benzylic radical.

Protocol: Radical Bromination of 2-fluoro-3-methylbenzonitrile

e Reaction Setup: To a solution of 2-fluoro-3-methylbenzonitrile (1.0 eq.) in a suitable non-
polar solvent (e.g., carbon tetrachloride or chloroform) in a round-bottom flask, add N-
Bromosuccinimide (NBS, 1.1 eq.).

« Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or
dibenzoyl peroxide (0.05 eq.).

o Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux
(typically 70-80 °C) under inert atmosphere (N2 or Ar). Monitor the reaction progress using
TLC or GC-MS. The reaction is often irradiated with a UV lamp to facilitate radical formation.

» Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the
succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to
guench any remaining bromine, followed by a water and brine wash.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate the solvent under reduced pressure. The crude product can be purified by
recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column
chromatography on silica gel to yield the pure 3-(Bromomethyl)-2-fluorobenzonitrile.[5]
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Proposed workflow for the synthesis of 3-(Bromomethyl)-2-fluorobenzonitrile.

Key Reactivity Pathways

The molecule's structure facilitates two primary modes of reactivity, making it a highly versatile
intermediate.
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Primary reactivity pathways of 3-(Bromomethyl)-2-fluorobenzonitrile.

» Nucleophilic Substitution at the Benzylic Carbon: The C-Br bond in the bromomethy! group is
polarized and susceptible to attack by a wide range of nucleophiles (e.g., alcohols, amines,
thiols, carbanions) via an S_N2 mechanism. This is the most common and powerful
application of this building block, allowing for the direct attachment of diverse functional

groups and the construction of larger molecular frameworks.

e Aromatic Ring Functionalization: While the bromomethyl group is the most reactive site, the
aromatic ring itself can participate in reactions. The electron-withdrawing groups make it
amenable to nucleophilic aromatic substitution under certain conditions. More importantly,
this core is often a component in larger molecules where other positions on the ring might be
substituted with halides (like bromine or iodine), enabling palladium-catalyzed cross-coupling

reactions.[6]

Section 4: Applications in Drug Discovery and
Materials Science

The synthetic utility of 3-(Bromomethyl)-2-fluorobenzonitrile translates directly into its

application as a key intermediate.
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e Pharmaceutical Synthesis: This molecule is a valuable precursor for creating complex
heterocyclic systems that form the core of many drug candidates.[7] For instance, it can be
used in the synthesis of fused ring systems found in enzyme inhibitors, such as Poly (ADP-
ribose) polymerase (PARP) inhibitors, which are a class of anticancer agents.[7] The
fluorinated benzonitrile moiety can impart desirable pharmacokinetic properties, including
enhanced metabolic stability and improved cell permeability.[6]

» Materials Science: In the field of organic electronics, fluorinated aromatic compounds are
crucial for developing high-performance materials. The parent compound, 3-bromo-2-
fluorobenzonitrile, is used as a precursor for materials in Organic Light-Emitting Diodes
(OLEDSs).[8] These materials are used in charge transport and emissive layers, where the
specific electronic properties imparted by the substituents help to fine-tune device efficiency,
color purity, and operational lifetime.[8] By extension, 3-(Bromomethyl)-2-
fluorobenzonitrile serves as a building block for creating even more complex and
functionalized materials for this purpose.

Section 5: Safety, Handling, and Storage

3-(Bromomethyl)-2-fluorobenzonitrile is a hazardous chemical and must be handled with
appropriate safety precautions. It is classified as corrosive, harmful, and a lachrymator.[3]

Hazard Class GHS Statement Source(s)

H302+H312+H332: Harmful if
Acute Toxicity swallowed, in contact with skin ~ [3]

or if inhaled.

) ] H314: Causes severe skin
Skin Corrosion [3]
burns and eye damage.

L H317: May cause an allergic
Sensitization ) ] [3]
skin reaction.

Handling and Storage Protocol:

e Personal Protective Equipment (PPE): Always handle this compound inside a certified
chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical
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safety goggles or a face shield.[9]

» Safe Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe dust or vapors.
Ensure adequate ventilation.[10][11]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-
term stability, storage in an inert atmosphere at refrigerated temperatures (2-8°C) is
recommended.[2][11] Keep away from incompatible materials such as strong bases and
acids.[9]

o Emergency Procedures: In case of contact, immediately flush skin or eyes with copious
amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled,
move to fresh air. If swallowed, do not induce vomiting and call a poison control center or
physician immediately.[9]

Conclusion

3-(Bromomethyl)-2-fluorobenzonitrile stands out as a potent and versatile chemical
intermediate. Its value is derived from its distinct reactive sites, which can be addressed
selectively to build complex molecular architectures. While direct experimental and theoretical
characterization in the public literature remains sparse, this guide has provided a
comprehensive framework for understanding its properties through established computational
methods, a reliable synthetic pathway, and an analysis of its reactivity. For researchers in drug
discovery and materials science, a thorough grasp of these theoretical and practical aspects is
the key to unlocking the full potential of this powerful building block.
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Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1375530/docs#introduction-a-versatile-building-
block-in-modern-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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